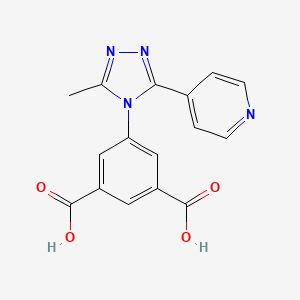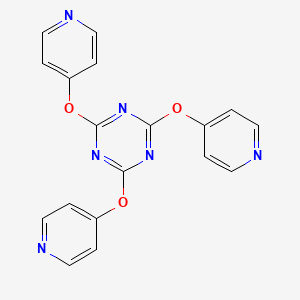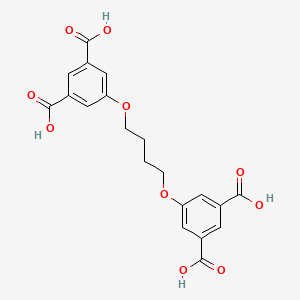
4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid
描述
4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid is a complex organic compound characterized by the presence of a triazole ring, phenyl groups, and carboxylic acid functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Phenyl Groups: The phenyl groups are introduced through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on an aromatic ring.
Formation of the Carboxylic Acid Groups: The carboxylic acid functionalities are usually introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or carboxylic acid groups, potentially converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity . It is also studied for its potential anti-cancer properties .
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional groups that allow for further chemical modifications .
作用机制
The mechanism of action of 4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, inhibiting their function. The phenyl and carboxylic acid groups can enhance binding affinity and specificity .
相似化合物的比较
Similar Compounds
4,4’-((4-(1H-1,2,3-Triazol-1-yl)phenyl)azanediyl)dibenzoic acid: Similar structure but with a different triazole isomer.
4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzamide: Similar structure but with amide groups instead of carboxylic acids.
Uniqueness
4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-(4-carboxy-N-[4-(1,2,4-triazol-4-yl)phenyl]anilino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(28)15-1-5-18(6-2-15)26(19-7-3-16(4-8-19)22(29)30)20-11-9-17(10-12-20)25-13-23-24-14-25/h1-14H,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLKVQJZYERNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B8243897.png)






![4-[4-(4-carboxyphenyl)-3-methylphenyl]benzoic acid](/img/structure/B8243989.png)


![methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8244008.png)
